molecular formula C10H10O B3099503 1-Methoxy-4-(prop-2-YN-1-YL)benzene CAS No. 13540-76-6

1-Methoxy-4-(prop-2-YN-1-YL)benzene

Cat. No. B3099503
Key on ui cas rn: 13540-76-6
M. Wt: 146.19 g/mol
InChI Key: FTVOPYIWXFTNOS-UHFFFAOYSA-N
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Patent
US05789423

Procedure details

To a stirred solution of Compound 75 (478 mg, 1.56 mmol) in THF (6 ml) was added n-BuLi (1.94 ml, 3.28 mmol), at -78° C. under N2, then warmed up to 0° C., and stirred for 5 h. The mixture was quenched by the addition of NH4Cl aq., and extracted with Et2O. The combined organic layers were dried over MgSO4, filtered, and concentrated. This was purified by SiO2 chromatography to give Compound 76 (213 mg, 94%) as a colorless oil.
Name
Compound 75
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.[Li]CCCC>C1COCC1>[CH2:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)[C:3]#[CH:2]

Inputs

Step One
Name
Compound 75
Quantity
478 mg
Type
reactant
Smiles
BrC(=CCC1=CC=C(C=C1)OC)Br
Name
Quantity
1.94 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of NH4Cl aq.
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This was purified by SiO2 chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C#C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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